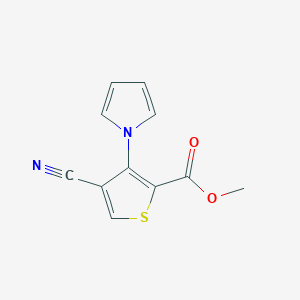
methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves regioselective processes that allow for the controlled introduction of substituents into the pyrrole ring. For instance, an efficient route for the regioselective synthesis of substituted pyrroles has been developed via 1,3-dipolar cycloaddition, demonstrating the versatility of such methodologies in creating compounds with specific functional groups, including cyano, nitro, and carbalkoxy groups (Misra et al., 2007).
Molecular Structure Analysis
The electron impact and chemical ionization mass spectra of alkyl 5-amino-3-methyl-4-(1H-pyrrol-1-yl)thiophene-2-carboxylates have been studied, providing insights into the molecular ion stability and main fragmentation pathways, which are crucial for understanding the structural properties of these compounds (Klyba et al., 2019).
Chemical Reactions and Properties
The chemical properties of these compounds include reactivity under various conditions. For instance, cycloaddition reactions play a significant role in the synthesis of pyrrole derivatives, showcasing the chemical versatility and reactivity of these molecules in forming complex structures (Dawadi & Lugtenburg, 2011).
Physical Properties Analysis
Investigating the physical properties of methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate derivatives includes examining their mass spectra, as well as their absorption and emission spectra. These analyses provide valuable information about the stability and electronic structure of the molecules (Klyba et al., 2019).
Chemical Properties Analysis
The chemical properties analysis often focuses on the reactivity of the pyrrole and thiophene moieties, exploring how different substituents and reaction conditions affect the formation and stability of the resulting compounds. For example, the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate highlights the impact of substituents on the chemical behavior of pyrrole derivatives (Dawadi & Lugtenburg, 2011).
科学的研究の応用
Palladium-Catalysed Arylations
The compound's utility in palladium-catalysed direct arylation processes has been explored. Research demonstrates that under specific conditions, it facilitates regioselective arylation at different positions on the thiophene ring, enabling the synthesis of 5-arylated thiophenes with a wide variety of aryl halides. This versatility is crucial for creating complex molecules with potential applications in pharmaceuticals and organic electronics (Smari et al., 2015).
Electrochromic Devices
In the realm of materials science, derivatives of methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate have been used to synthesize new soluble conducting polymers. These polymers exhibit significant potential for use in electrochromic devices due to their favorable spectroelectrochemistry and switching abilities, suggesting a pathway towards more efficient and versatile electronic displays and smart windows (Variş et al., 2006).
Mass Spectrometry Studies
The mass spectra of compounds including methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate have been extensively studied, providing insights into their fragmentation patterns under electron impact and chemical ionization. This research is fundamental for understanding the structural properties of these compounds and their reactivity, which is essential for developing new synthetic methodologies and for the analysis of complex mixtures in organic chemistry (Klyba et al., 2019).
Synthetic Chemistry
The compound has played a critical role in the efficient synthesis of pyrrole derivatives, showcasing the versatility of reactions involving cyanoacetamide and highlighting a pathway to a wide range of pyrrole systems. This work is significant for the synthesis of compounds with potential biological activity and for the development of materials with unique properties (Dawadi & Lugtenburg, 2011).
Heterocyclic Chemistry
Another study utilized methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate for the synthesis of novel heterocyclic systems, leading to the creation of benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines. These compounds represent a new class of heterocycles with potential applications in drug discovery and materials science (Yagodkina-Yakovenko et al., 2018).
特性
IUPAC Name |
methyl 4-cyano-3-pyrrol-1-ylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2S/c1-15-11(14)10-9(8(6-12)7-16-10)13-4-2-3-5-13/h2-5,7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMPSHGYRWWQMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)C#N)N2C=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381015 |
Source


|
| Record name | methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate | |
CAS RN |
175201-81-7 |
Source


|
| Record name | Methyl 4-cyano-3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175201-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


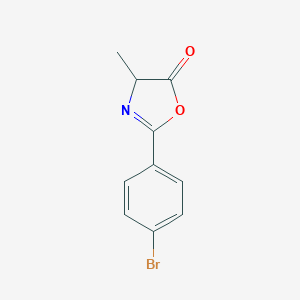
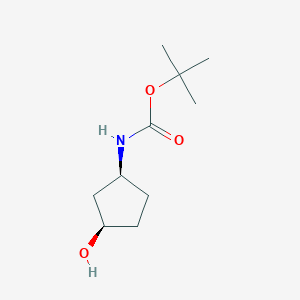
![Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde](/img/structure/B63081.png)
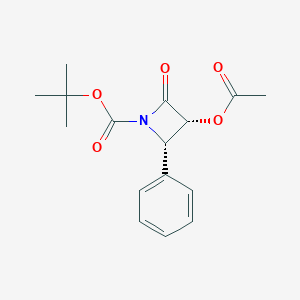
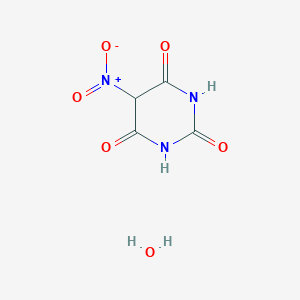
![Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B63088.png)
![3-Ethylfuro[2,3-c]pyridine](/img/structure/B63092.png)
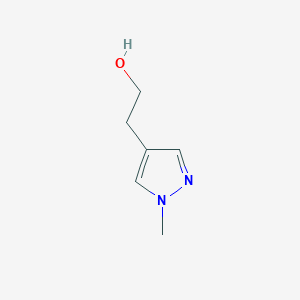

![1-ethyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B63095.png)

![1,1'-{Propane-1,3-diylbis[(dimethylazaniumyl)propane-3,1-diyl]}bis{4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]pyridin-1-ium} tetraiodide](/img/structure/B63105.png)
![9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63106.png)